molecular formula C9H3BrCl3N B12999012 3-Bromo-2,7,8-trichloroquinoline

3-Bromo-2,7,8-trichloroquinoline

Cat. No.: B12999012
M. Wt: 311.4 g/mol
InChI Key: UNQUIOJXQJIGHT-UHFFFAOYSA-N
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Description

3-Bromo-2,7,8-trichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3 and chlorine atoms at positions 2, 7, and 6. The strategic placement of halogens on the quinoline backbone influences its electronic properties, steric hindrance, and reactivity, making it a versatile intermediate for cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.4 g/mol

IUPAC Name

3-bromo-2,7,8-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-5-3-4-1-2-6(11)7(12)8(4)14-9(5)13/h1-3H

InChI Key

UNQUIOJXQJIGHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC(=C(C=C21)Br)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,7,8-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and chlorination of quinoline using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,7,8-trichloroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2,7,8-trichloroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2,7,8-trichloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 3-Bromo-2,7,8-trichloroquinoline and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Applications
This compound C₉H₃BrCl₃N 311.39 (estimated) Br (C3), Cl (C2, C7, C8) None Synthetic intermediate
2-Methyl-4,7,8-trichloroquinoline C₁₀H₇Cl₃N 246.52 Cl (C4, C7, C8) Methyl (C2) Pharmaceuticals, agrochemicals
4-Bromo-3,7,8-trichloroquinoline C₉H₃BrCl₃N 311.39 Br (C4), Cl (C3, C7, C8) None Cross-coupling reactions
3,6,8-Tribromoquinoline C₉H₄Br₃N 363.85 Br (C3, C6, C8) None Material science, crystal studies
3-Bromo-8-chloro-6-nitroquinoline C₉H₄N₂O₂ClBr 287.49 Br (C3), Cl (C8), NO₂ (C6) Nitro Research chemical
Key Observations:
  • Substitution Position: The bromine position significantly affects reactivity. 2-Methyl-4,7,8-trichloroquinoline’s methyl group at C2 increases lipophilicity, favoring membrane permeability in drug candidates .
  • Halogen Type: Bromine’s larger atomic radius compared to chlorine increases steric hindrance and alters reaction kinetics in substitution or coupling reactions. For instance, bromine in this compound may facilitate Suzuki-Miyaura couplings more effectively than chlorine . 3,6,8-Tribromoquinoline’s three bromine atoms enhance π-π stacking in crystal structures, as observed in its planar molecular geometry .
  • Functional Groups: The nitro group in 3-Bromo-8-chloro-6-nitroquinoline introduces strong electron-withdrawing effects, making it more reactive toward nucleophilic aromatic substitution compared to purely halogenated analogs .

Material Science and Physicochemical Properties

  • Crystallography: 3,6,8-Tribromoquinoline forms planar crystals stabilized by π-π interactions (centroid distance: 3.802 Å), a property useful in designing organic semiconductors . In contrast, chlorinated analogs like 2-Methyl-4,7,8-trichloroquinoline may exhibit lower melting points due to reduced molecular symmetry .
  • Bromine’s higher molecular weight increases density, impacting material processing in coatings or polymers .

Biological Activity

3-Bromo-2,7,8-trichloroquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H3BrCl3N
Molecular Weight311.4 g/mol
IUPAC NameThis compound
InChI KeyBZSZZLPLHDSUAA-UHFFFAOYSA-N
Canonical SMILESC1=C2C=C(C(=NC2=C(C=C1Cl)Cl)Cl)Br

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological activity is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes.

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.5 to 1.5 mg/mL depending on the strain tested.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the compound's interaction with cellular signaling pathways leading to cell cycle arrest and apoptosis:

  • Cell Lines Tested: Various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancers.
  • IC50 Values: The IC50 values for these cell lines ranged from 10 to 30 µM, suggesting moderate potency compared to established chemotherapeutics .

The biological activity of this compound is thought to stem from its ability to bind to specific enzymes and receptors due to the presence of halogen substituents. These interactions can lead to:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, which can disrupt cellular function and lead to cell death.
  • Disruption of Cellular Signaling: By interfering with signaling pathways, the compound may alter gene expression patterns associated with proliferation and survival.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial effects of this compound against a panel of bacterial strains. The results demonstrated a broad spectrum of activity with significant inhibition observed in Gram-positive bacteria.
  • Cancer Cell Line Study:
    • Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

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